molecular formula C17H11F2N3O3 B2363895 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide CAS No. 1286721-04-7

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2363895
CAS No.: 1286721-04-7
M. Wt: 343.29
InChI Key: SMYPEUOANHSNGE-UHFFFAOYSA-N
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Description

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom, and is substituted with benzamido and difluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Scientific Research Applications

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Future Directions

The future directions in the research of oxazole derivatives like “2-benzamido-N-(3,4-difluorophenyl)oxazole-4-carboxamide” could involve the synthesis of various oxazole derivatives and screening them for their various biological activities . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery programme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide typically involves the condensation of 2-aminobenzoxazole with 3,4-difluorobenzoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.

    1,3-Oxazole Derivatives: Compounds containing the oxazole ring with various substituents.

Uniqueness

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is unique due to the specific combination of benzamido and difluorophenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3/c18-12-7-6-11(8-13(12)19)20-16(24)14-9-25-17(21-14)22-15(23)10-4-2-1-3-5-10/h1-9H,(H,20,24)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYPEUOANHSNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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